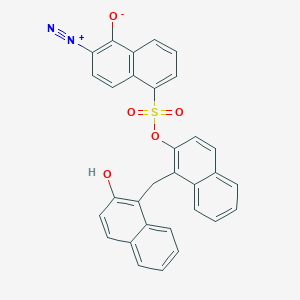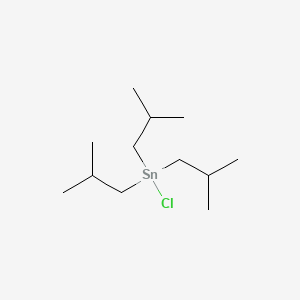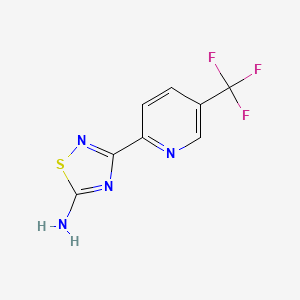![molecular formula C12H18N2O B13758604 [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine CAS No. 54953-03-6](/img/structure/B13758604.png)
[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine: is an organic compound characterized by the presence of a hydrazine functional group attached to a methoxy-substituted phenyl ring and a dimethylpropylidene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine typically involves the reaction of 4-methoxybenzaldehyde with 2,2-dimethylpropylidenehydrazine under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired hydrazone product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: In organic synthesis, [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine is used as a building block for the synthesis of various heterocyclic compounds. It is also employed in the preparation of indole derivatives through cyclization reactions .
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, the compound can undergo cyclization reactions to form biologically active heterocycles .
類似化合物との比較
4-Methoxyphenylhydrazine: Shares the methoxyphenyl group but lacks the dimethylpropylidene moiety.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains similar aromatic structures but with additional functional groups.
Uniqueness: [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the dimethylpropylidene moiety differentiates it from other hydrazine derivatives and contributes to its unique properties.
特性
CAS番号 |
54953-03-6 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC名 |
[1-(4-methoxyphenyl)-2,2-dimethylpropylidene]hydrazine |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)11(14-13)9-5-7-10(15-4)8-6-9/h5-8H,13H2,1-4H3 |
InChIキー |
SAOJIYINYDNITO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=NN)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


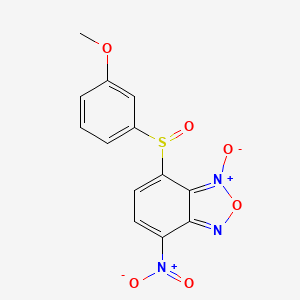
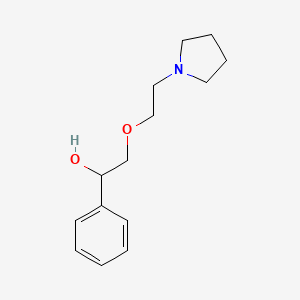

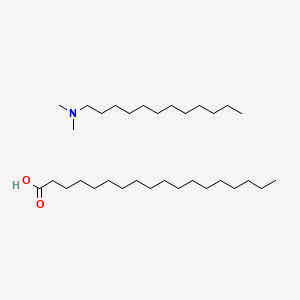
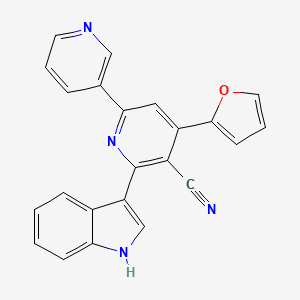

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)
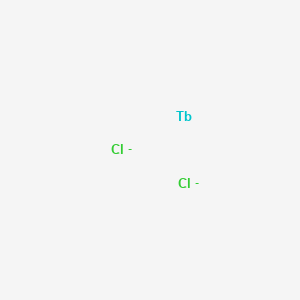
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
